5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds with phosphorus pentasulfide for the Paal–Knorr reaction .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, optimized for yield and efficiency. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, can enhance the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while reduction of nitro groups results in amines .
Scientific Research Applications
5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups and thiophene rings play crucial roles in its biological activity, potentially interacting with enzymes or receptors involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of nitro groups and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of nitro and thiophene moieties is particularly significant, as these groups are known to influence the compound's reactivity and interaction with biological targets.
Research indicates that compounds containing nitrothiophene structures, including this specific compound, exhibit their biological effects primarily through the following mechanisms:
- Nitroreductase Activation : The compound is activated by F420-dependent nitroreductases, leading to the release of nitric oxide (NO), which is crucial for its antimicrobial activity against Mycobacterium tuberculosis. This mechanism mirrors that of other nitro-containing compounds like nitroimidazoles .
- Cytotoxicity : Studies show that certain derivatives of nitrothiophenes have low cytotoxicity against human cell lines while maintaining high antibacterial efficacy. For instance, one study found a derivative with no cytotoxic effects at concentrations up to 20 µg/ml .
- DNA Interaction : The ability of these compounds to intercalate with DNA has been observed, which may contribute to their anticancer properties. This interaction can disrupt DNA replication and transcription processes in cancer cells .
Antimicrobial Activity
The antimicrobial properties of 5-nitrothiophenes have been well-documented:
- Mycobacterial Inhibition : The compound has shown significant activity against both replicating and non-replicating strains of M. tuberculosis, with a minimum inhibitory concentration (MIC) reported at 6.25 µg/ml .
- Broad Spectrum Antimicrobial Effects : Other studies have indicated that related nitrothiophenes inhibit the growth of various bacteria and fungi, including E. coli and A. niger, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
Recent investigations into the anticancer properties of 5-nitrothiophene derivatives reveal promising results:
- In Vitro Studies : A series of thiosemicarbazone derivatives derived from 5-nitrothiophene exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 0.5 to 1.9 µg/mL for the most active compounds .
- Mechanisms of Action : These compounds were shown to induce apoptosis in cancer cells by depolarizing mitochondrial membranes and causing cell cycle arrest in the G1 phase, indicating their potential as novel anticancer agents .
Case Studies
Several case studies highlight the efficacy and application of 5-nitrothiophenes:
- Study on Mycobacterial Resistance : A study identified resistance mechanisms in M. tuberculosis strains exposed to nitrothiophenes, demonstrating cross-resistance with other classes of antibiotics like nitroimidazoles . This highlights the need for careful monitoring of resistance patterns.
- Antitumor Activity Assessment : In vitro assays demonstrated that certain derivatives not only inhibited tumor cell growth but also interacted with DNA in a manner consistent with intercalation, suggesting a mechanism that could be exploited for therapeutic development .
Data Summary
Compound Name | MIC (µg/ml) | Cytotoxicity (HepG2/A549) | Mechanism |
---|---|---|---|
5-Nitrothiophene Derivative | 6.25 | No toxicity at 20 µg/ml | Nitroreductase activation |
LNN-05 (Thiosemicarbazone) | 0.5 - 1.9 | Low toxicity | DNA intercalation |
Properties
IUPAC Name |
5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O6S2/c25-19(15-5-7-17(31-15)23(27)28)21-13-9-11-3-1-2-4-12(11)10-14(13)22-20(26)16-6-8-18(32-16)24(29)30/h1-10H,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJKYQXXWMOPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(S3)[N+](=O)[O-])NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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